molecular formula C12H15NO7 B8273246 Methyl 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzoate

Methyl 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzoate

Cat. No. B8273246
M. Wt: 285.25 g/mol
InChI Key: IPVQZMKCUYDJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzoate is a useful research compound. Its molecular formula is C12H15NO7 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzoate

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

methyl 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzoate

InChI

InChI=1S/C12H15NO7/c1-17-4-5-20-11-6-8(12(14)19-3)9(13(15)16)7-10(11)18-2/h6-7H,4-5H2,1-3H3

InChI Key

IPVQZMKCUYDJCB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 2, to a solution of methyl 4-methoxy-3-(2-methoxyethoxyl)benzoate (5.6 g, 23.3 mmol) and Ac2O (12 mL) in AcOH (60 mL) was dropped fuming nitric acid (90%, 4 mL). The reaction was heated at 50° C. for 3 hours, and the residue was purified by silica gel chromatography with 0-15% EtOAc/hexane as eluants to afford methyl 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzoate as a solid (3.67 g, 56%). 1H NMR (300 MHz, DMSO-d6) δ 7.64 (s, 1H), 7.34 (s, 1H), 4.26 (m, 2H), 3.91 (s, 3H), 3.82 (s, 3H), 3.68 (m, 2H), 3.33 (s, 3H).
Name
methyl 4-methoxy-3-(2-methoxyethoxyl)benzoate
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Name
COCCOc1cc(C(=O)OC)ccc1OC
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